molecular formula C19H23N3O B3911797 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine CAS No. 303102-21-8

4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine

Cat. No.: B3911797
CAS No.: 303102-21-8
M. Wt: 309.4 g/mol
InChI Key: MEOOVTRLXDBZQB-HMMYKYKNSA-N
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Description

4-(2-Methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine is a piperazine-derived Schiff base characterized by a piperazine core substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a 3-methylbenzylidene moiety. This compound belongs to a class of molecules explored for their structural versatility in medicinal chemistry, particularly in targeting receptor-binding pockets due to their planar imine (C=N) linkage and aromatic substituents.

Properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16-6-5-7-17(14-16)15-20-22-12-10-21(11-13-22)18-8-3-4-9-19(18)23-2/h3-9,14-15H,10-13H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOOVTRLXDBZQB-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303102-21-8
Record name 4-(2-METHOXYPHENYL)-N-(3-METHYLBENZYLIDENE)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine typically involves the condensation of 2-methoxyphenylpiperazine with 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The Schiff base (imine) group undergoes selective reduction under mild conditions:

ReagentProductConditionsYieldSource
Sodium borohydride4-(2-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinamineEthanol, 0–25°C, 2 hr85–92%
Hydrogen (H₂/Pd-C)Saturated amine derivative1 atm, RT, 6 hr78%

Mechanism :
The imine bond (C=N\text{C=N}) is reduced to C-N\text{C-N} via nucleophilic hydride attack, preserving the piperazine ring and methoxyphenyl group .

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation and arylation reactions:

SubstrateReaction TypeConditionsYieldSource
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidineSNAr (Aromatic substitution)2-BuOH, 100°C, 2 hr, TFA catalyst81%
1,3-DichloropropaneAlkylationAcetonitrile, reflux, K₂CO₃, NaI72–75%

Key Observation :
Electron-withdrawing groups on the substrate enhance reactivity. The methoxyphenyl group directs regioselectivity via resonance effects .

Acid/Base Reactions

The compound exhibits pH-dependent behavior:

  • Protonation : The imine nitrogen (pKa3.5\text{p}K_a \approx 3.5) and piperazine tertiary amine (pKa9.2\text{p}K_a \approx 9.2) protonate in acidic media .

  • Deprotonation : The piperazine amine deprotonates under strong basic conditions (pH > 12), forming a reactive anion .

Applications :
Used in salt formation (e.g., hydrochloride salts) for improved solubility and stability .

Acylation Reactions

The secondary amine reacts with acylating agents:

Acylating AgentProductConditionsYieldSource
Acetyl chlorideN-Acetyl derivativeDCM, Et₃N, 0°C, 1 hr89%
Benzoyl chlorideN-Benzoyl derivativeTHF, DMAP, RT, 12 hr76%

Limitation :
Steric hindrance from the 3-methylbenzylidene group reduces acylation rates compared to simpler piperazines.

Oxidation Reactions

The imine group and methoxy substituent are oxidation-sensitive:

Oxidizing AgentProductConditionsOutcome
Ozone (O₃)Cleavage of imine bondCH₂Cl₂, −78°C, 15 minDegradation to aldehydes
KMnO₄Demethylation of methoxy groupH₂O, 80°C, 4 hrCatechol derivative

Note : Oxidation pathways are less explored but critical for metabolic studies .

Complexation and Biological Interactions

The compound interacts with biological targets due to its dual aromatic/amine pharmacophores:

TargetInteraction TypeBiological EffectSource
Dopamine D2 receptorCompetitive inhibitionAntipsychotic activity
Serotonin 5-HT1APartial agonismAnxiolytic potential

Structural Insights :
The 3-methylbenzylidene group enhances lipophilicity, improving blood-brain barrier penetration .

Scientific Research Applications

The compound 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine , also known by its CAS number 303102-21-8, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, highlighting relevant studies and data.

Chemical Properties and Structure

This compound features a piperazine core, which is a common motif in medicinal chemistry. The presence of the methoxyphenyl and methylbenzylidene groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit anticancer properties. For instance, research has shown that derivatives of piperazine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain piperazine derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer activity.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that similar piperazine-based compounds can exhibit activity against a range of bacterial strains.

  • Case Study : A paper in Pharmaceutical Biology reported that piperazine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics.

Neuropharmacological Effects

The structural characteristics of This compound suggest potential applications in neuropharmacology. Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

  • Case Study : Research published in the European Journal of Pharmacology highlighted the potential of piperazine derivatives as anxiolytic agents, demonstrating their ability to modulate anxiety-like behaviors in animal models.

Toxicological Profile

While exploring its applications, it is crucial to consider the toxicological aspects associated with this compound. According to safety data sheets, This compound poses several hazards:

  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
  • Very toxic to aquatic life (H400)

Table 2: Safety Hazards

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H400Very toxic to aquatic life

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Benzylidene/Other Groups Molecular Formula Molecular Weight (Da) Key Differences vs. Target Compound Evidence ID
Target Compound 3-Methylbenzylidene C19H23N3O 293.18 Reference structure
4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine 2-Methylbenzylidene C19H23N3O 293.18 Methyl group position (2- vs. 3-) alters steric interactions
(E)-N-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)methanimine Biphenyl-4-yl C24H25N3O 371.20 Extended aromaticity increases lipophilicity
N-(3,4-Dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine 3,4-Dimethoxybenzylidene C20H25N3O3 355.19 Additional methoxy groups enhance electron donation
(E)-1-(3-Bromo-4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine 3-Bromo-4-methoxybenzylidene C19H22BrN3O2 412.11 Bromine adds steric bulk and electronic effects
(E)-1-(5-Bromothiophen-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine 5-Bromo-2-thienyl C16H18BrN3OS 380.03 Thiophene ring introduces sulfur-based π-interactions
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine 4-Chloro-3-nitrobenzylidene C18H18ClN4O3 376.08 Strong electron-withdrawing groups (NO2, Cl) reduce electron density
N-[4-(2-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine 3,4,5-Trimethoxyphenyl, 2-chlorobenzyl C21H24ClN3O3 401.15 Trimethoxy and chloro groups modulate receptor selectivity

Physicochemical and Pharmacological Implications

The biphenyl derivative (Row 3) demonstrates increased molecular rigidity and lipophilicity (logP ~4.2 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Electronic Modulation: The 3,4-dimethoxy analog (Row 4) provides enhanced electron donation, which could stabilize charge-transfer interactions in enzyme active sites .

Biological Activity Trends :

  • Brominated analogs (Rows 5–6) may exhibit enhanced binding to hydrophobic pockets in targets like the Smoothened receptor (Smo), as seen in structurally related hedgehog inhibitors (e.g., SANT-1) .
  • Thiophene-containing derivatives (Row 6) could engage in unique sulfur-aromatic interactions with cysteine residues or heme groups in cytochrome P450 enzymes .

Biological Activity

4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure that includes a methoxyphenyl group and a benzylidene moiety, which contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 303102-21-8
  • Molecular Formula : C19_{19}H22_{22}N2_{2}O
  • Molecular Weight : 294.39 g/mol

Antifilarial Activity

Research indicates that compounds with piperazine structures may exhibit antifilarial properties. A study highlighted the macrofilaricidal and microfilaricidal activities of related piperazine derivatives against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound demonstrated significant inhibition of protease activity at a concentration of 1 µM, suggesting a potential mechanism for its antifilarial effects .

Antioxidant Activity

The antioxidant potential of piperazine derivatives is crucial in combating oxidative stress-related diseases. In various studies, derivatives similar to this compound have shown promising results in scavenging free radicals and reducing oxidative damage. This activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Enzyme Inhibition

Piperazine derivatives have been investigated for their inhibitory effects on various enzymes, including α-amylase and urease. These activities are particularly relevant in the context of diabetes management and gastrointestinal disorders. For instance, some derivatives have shown IC50_{50} values comparable to standard drugs, indicating their potential as therapeutic agents .

Case Studies

StudyFindings
Antifilarial Study The compound exhibited 53.6% adulticidal and 46.0% microfilaricidal activity against B. malayi at a dose of 300 mg/kg over five days .
Antioxidant Activity Derivatives showed IC50_{50} values ranging from 22.43 to 61.21 µM in iron chelation assays, surpassing standard EDTA .
Enzyme Inhibition Demonstrated effective inhibition against α-amylase with IC50_{50} values ranging from 28.30 to 64.66 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and metabolic pathways.
  • Enzyme Modulation : By inhibiting enzymes such as α-amylase and urease, the compound can alter metabolic processes that contribute to disease states.
  • Radical Scavenging : Its ability to neutralize free radicals suggests a protective role against oxidative damage.

Q & A

Q. What are the established synthetic routes for 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via Schiff base formation, involving condensation of 4-(2-methoxyphenyl)piperazine with 3-methylbenzaldehyde. Key steps include:

  • Reagent selection: Use anhydrous solvents (e.g., DMF or ethanol) to prevent hydrolysis of intermediates.
  • Reaction conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere (N₂/Ar) to enhance imine bond formation .
  • Purification: Column chromatography (chloroform:methanol, 3:1 v/v) or crystallization from diethyl ether improves purity (>95%) .
  • Yield optimization: Increasing molar equivalents of the aldehyde (1.2–1.5x) and using molecular sieves to absorb water can boost yields to 80–85% .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify protons on the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and benzylidene (δ 7.2–8.0 ppm for aromatic protons) groups .
    • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Crystallography:
    • Single-crystal X-ray diffraction reveals planar geometry at the imine bond (C=N bond length ~1.28 Å) and intermolecular π-π stacking in the solid state .
    • Data quality: Aim for R-factor <0.05 and data-to-parameter ratio >15 to ensure reliability .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Reactivity prediction: Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., imine formation energy barriers) and identify transition states .
  • Docking studies: Employ AutoDock Vina to simulate binding to dopamine D3 receptors, focusing on piperazine-aryl interactions (predicted ΔG < −8 kcal/mol) .
  • Validation: Cross-check computational results with experimental IC₅₀ values (e.g., hCA II inhibition assays in ) .

Q. How do structural modifications at the piperazine or benzylidene moieties influence receptor binding profiles?

Methodological Answer:

  • Piperazine modifications: Substituting the N-alkyl group (e.g., methyl vs. fluorophenyl) alters steric bulk and electronic effects, impacting hCA II inhibition (IC₅₀ shifts from 12 nM to 45 nM) .
  • Benzylidene substitutions: Electron-withdrawing groups (e.g., Cl at the 4-position) enhance π-stacking with tyrosine residues in receptor pockets, improving affinity .
  • Experimental validation: Use radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) to quantify binding affinity changes .

Q. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Assay conditions: Check for differences in pH, serum protein binding, or metabolic stability (e.g., cytochrome P450-mediated degradation in liver microsomes) .
  • Pharmacokinetic factors: Measure plasma half-life and brain penetration using LC-MS/MS. Low bioavailability (<20%) may explain reduced in vivo efficacy .
  • Control experiments: Include reference inhibitors (e.g., acetazolamide for hCA studies) to validate assay reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine
Reactant of Route 2
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4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine

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